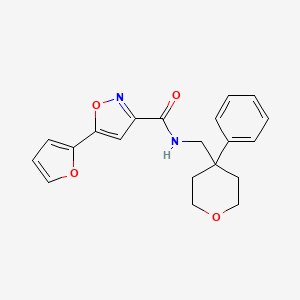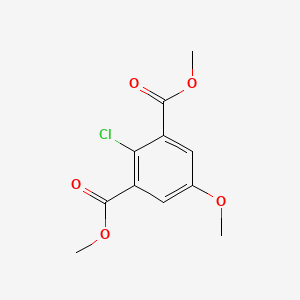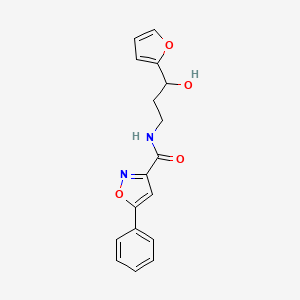
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the Akt/mTOR signaling pathway. This inhibition results in the downregulation of various anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its potent anti-cancer activity against various cancer cell lines. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One of the potential directions is to investigate the compound's efficacy in animal models and clinical trials for cancer treatment. Another direction is to explore the compound's anti-inflammatory and antioxidant properties and their potential applications in treating various inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the reaction of 4-piperidone hydrochloride, 4-hydroxy-2H-chromen-2-one, and 2-chloronicotinonitrile in the presence of a base. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-13-14-4-3-9-23-20(14)27-15-7-10-24(11-8-15)21(26)19-12-17(25)16-5-1-2-6-18(16)28-19/h1-6,9,12,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUKMFFRWTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)

![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)

![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)

![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)


![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)